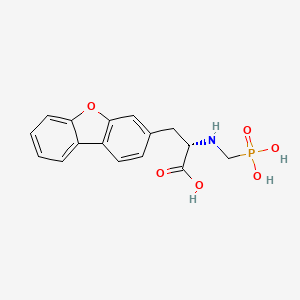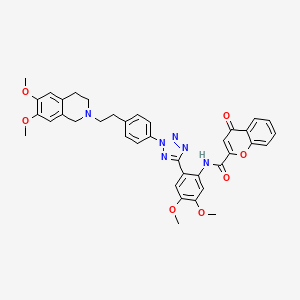
Encequidar
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
HM-30181 has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Encequidar primarily targets the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters . These transporters are highly expressed on the apical membrane of enterocytes, hepatocytes, kidney proximal tubule cells, and brain microvascular endothelial cells . They play a crucial role in drug disposition by affecting the absorption and excretion of various drugs.
Mode of Action
This compound acts as a potent inhibitor of P-gp and BCRP . It exhibits a high degree of selectivity in inhibiting human P-gp over human BCRP . By inhibiting these transporters, this compound prevents the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and enhancing their therapeutic effects .
Biochemical Pathways
The inhibition of P-gp and BCRP by this compound affects the pharmacokinetics of drugs that are substrates of these transporters. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) of these drugs, potentially enhancing their therapeutic efficacy .
Pharmacokinetics
This compound is characterized by low oral bioavailability, which makes it a gut-specific P-gp and BCRP inhibitor . This means that it primarily affects the absorption of drugs in the intestine, without significantly influencing their systemic disposition . The pharmacokinetic exposure of drugs co-administered with this compound can be significantly increased compared to their administration alone .
Result of Action
The primary result of this compound’s action is the enhanced oral bioavailability of drugs that are substrates of P-gp and BCRP . This can lead to increased therapeutic efficacy of these drugs. For example, in the case of docetaxel, a chemotherapeutic agent, co-administration with this compound has been shown to increase its oral bioavailability, potentially offering a more convenient and tolerable alternative to intravenous administration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates or inhibitors of P-gp and BCRP can affect the efficacy of this compound . Additionally, physiological factors such as the expression levels of P-gp and BCRP in different tissues can also influence the action of this compound .
Biochemische Analyse
Biochemical Properties
Encequidar acts as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) . P-gp is an intestinal efflux pump that eliminates endogenous and xenobiotic substrates, including a number of chemotherapy drugs, from the body . By blocking P-gp efflux, this compound improves the oral bioavailability of these drugs .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . For instance, in metastatic breast cancer patients, a combination of oral paclitaxel and this compound resulted in a better response than intravenous paclitaxel . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P-gp efflux pump . By inhibiting this pump, this compound prevents the expulsion of certain chemotherapy drugs from cells, thereby increasing their concentration and effectiveness . This inhibition does not result from a direct binding interaction with the drugs themselves, but rather from an interaction with the P-gp pump that expels these drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a phase I clinical trial, oral docetaxel exposure increased with dose when combined with this compound . This suggests that this compound may have long-term effects on cellular function, potentially through its impact on drug bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, while the absolute bioavailability of oral docetaxel plus this compound across all dose levels was 16.14% (range: 8.19-25.09%), no patient deaths, dose limiting toxicity, treatment-related serious adverse event or grade 4 toxicity were observed .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the P-gp efflux pump . By inhibiting this pump, this compound can affect the metabolic flux of certain chemotherapy drugs, potentially leading to changes in their metabolite levels .
Transport and Distribution
This compound is minimally absorbed, which means that it acts principally at its preferred site of action in the intestine, and has negligible systemic exposure . This suggests that this compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit the P-gp efflux pump .
Subcellular Localization
The subcellular localization of this compound is likely to be in the vicinity of the P-gp efflux pump, given its role as an inhibitor of this pump
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von HM-30181 umfasst mehrere Schritte, darunter die Bildung einer Anilidgruppe und die Einarbeitung eines Tetrazolrings . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt.
Industrielle Produktionsmethoden: Die industrielle Produktion von HM-30181 erfolgt in der Regel mit großtechnischen organischen Synthesetechniken. Die Verbindung wird als Feststoff, hellgelb bis gelb gefärbt, hergestellt und bei -20 °C gelagert, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: HM-30181 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Anilid und Tetrazol .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten häufig nucleophile oder elektrophile Reagenzien unter kontrollierten Temperatur- und pH-Bedingungen.
Oxidation und Reduktion: Obwohl nicht häufig berichtet, könnten potentielle Oxidations- oder Reduktionsreaktionen Standardreagenzien wie Wasserstoffperoxid oder Natriumborhydrid beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von HM-30181 mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
HM-30181 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeug verwendet, um die Funktion und Hemmung von P-Glykoprotein zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von P-Glykoprotein in zellulären Prozessen.
Wirkmechanismus
HM-30181 entfaltet seine Wirkung durch selektive Hemmung von P-Glykoprotein, einem Membrantransporter, der an der Efflux von Arzneimitteln aus Zellen beteiligt ist . Durch Hemmung dieses Transporters erhöht HM-30181 die intrazelluläre Konzentration von gleichzeitig verabreichten Arzneimitteln und steigert so deren therapeutische Wirksamkeit . Die molekularen Zielstrukturen umfassen die ATP-Bindungsstellen von P-Glykoprotein, die für dessen Transportfunktion entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tariquidar: Ein weiterer P-Glykoprotein-Inhibitor der dritten Generation mit ähnlicher Potenz.
Chinidin: Ein P-Glykoprotein-Inhibitor der ersten Generation mit geringerer Selektivität.
Cyclosporin A: Ein Inhibitor der zweiten Generation mit breiterer Aktivität.
Einzigartigkeit von HM-30181: HM-30181 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für P-Glykoprotein, was es im Vergleich zu anderen Inhibitoren effektiver macht, die Bioverfügbarkeit von P-Glykoprotein-Substrat-Arzneimitteln zu verbessern .
Eigenschaften
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUHHDDCJQACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100387 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-66-7 | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encequidar [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM-30181 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCEQUIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



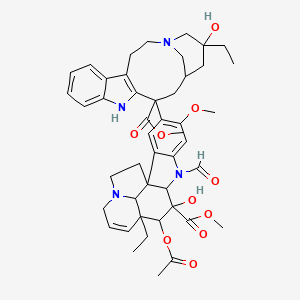

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
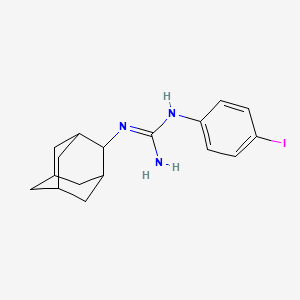
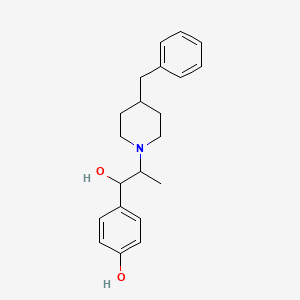

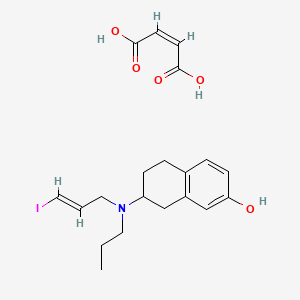


![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
